Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.: 478308-93-9
VCID: VC2895630
InChI: InChI=1S/C46H50N2O4P2.C14H16N2.2ClH.Ru/c1-27-13-14-38(34(8)18-27)54(37-23-32(6)17-33(7)24-37)40-26-42(50-10)48-46(52-12)44(40)43-39(25-41(49-9)47-45(43)51-11)53(35-19-28(2)15-29(3)20-35)36-21-30(4)16-31(5)22-36;15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h13-26H,1-12H3;1-10,13-14H,15-16H2;2*1H;/q;;;;+2/p-2/t;13-,14-;;;/m.1.../s1
SMILES: CC1=CC(=C(C=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=NC(=C3C4=C(N=C(C=C4P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC)OC)OC)OC)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.Cl[Ru]Cl
Molecular Formula: C60H66Cl2N4O4P2Ru
Molecular Weight: 1141.1 g/mol

Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine

CAS No.: 478308-93-9

Cat. No.: VC2895630

Molecular Formula: C60H66Cl2N4O4P2Ru

Molecular Weight: 1141.1 g/mol

* For research use only. Not for human or veterinary use.

Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine - 478308-93-9

Specification

CAS No. 478308-93-9
Molecular Formula C60H66Cl2N4O4P2Ru
Molecular Weight 1141.1 g/mol
IUPAC Name bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine
Standard InChI InChI=1S/C46H50N2O4P2.C14H16N2.2ClH.Ru/c1-27-13-14-38(34(8)18-27)54(37-23-32(6)17-33(7)24-37)40-26-42(50-10)48-46(52-12)44(40)43-39(25-41(49-9)47-45(43)51-11)53(35-19-28(2)15-29(3)20-35)36-21-30(4)16-31(5)22-36;15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h13-26H,1-12H3;1-10,13-14H,15-16H2;2*1H;/q;;;;+2/p-2/t;13-,14-;;;/m.1.../s1
Standard InChI Key JUYGEXXTNKRRNM-ODQAEMFESA-L
Isomeric SMILES CC1=CC(=C(C=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=NC(=C3C4=C(N=C(C=C4P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC)OC)OC)OC)C.C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)N)N.Cl[Ru]Cl
SMILES CC1=CC(=C(C=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=NC(=C3C4=C(N=C(C=C4P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC)OC)OC)OC)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.Cl[Ru]Cl
Canonical SMILES CC1=CC(=C(C=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=NC(=C3C4=C(N=C(C=C4P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC)OC)OC)OC)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.Cl[Ru]Cl

Introduction

Synthetic Routes and Preparation Methods

General Synthetic Approach

The synthesis of Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine involves a multi-step process that requires precision and careful handling due to the air-sensitive nature of phosphine ligands. The general synthetic pathway typically begins with the preparation of the individual ligand components, followed by their sequential coordination to the ruthenium center .

The synthesis typically involves:

  • Preparation of the phosphane ligands through reactions of appropriate halophosphines with organometallic reagents

  • Synthesis of the dimethoxypyridine components through established pyridine functionalization methods

  • Coupling of these components to create the bidentate or tridentate phosphane ligand frameworks

  • Coordination of the prepared ligands to a ruthenium precursor, often ruthenium dichloride

  • Introduction of the chiral (1R,2R)-1,2-diphenylethane-1,2-diamine component through ligand displacement reactions

These reactions are typically conducted under inert atmosphere conditions, using dry and degassed solvents to prevent oxidation of the phosphine components .

Laboratory-Scale Synthesis

On a laboratory scale, the synthesis is conducted with careful attention to stoichiometry and reaction conditions. The procedures often employ Schlenk techniques or gloveboxes to maintain an oxygen-free environment. The general procedure involves the dissolution of the ruthenium precursor in an appropriate solvent (often dichloromethane or toluene), followed by the addition of the phosphane ligands and the diamine component .

Purification typically involves recrystallization or chromatographic techniques, with careful attention to exclude oxygen during these processes. The final product is often stored under inert gas to maintain its integrity and catalytic activity.

Industrial Production Considerations

Scale-up of the synthesis presents several challenges, including:

  • Maintaining air-free conditions on a larger scale

  • Ensuring reproducible quality and purity of the catalyst

  • Optimizing reaction parameters for improved yield and efficiency

  • Developing cost-effective purification procedures

Industrial production would likely employ specialized equipment designed for handling air-sensitive materials, along with continuous flow systems to enhance efficiency and safety during the synthesis process.

Structural Characterization and Properties

Physical Properties

The physical properties of Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine include its appearance as a solid compound, typically with a characteristic color that reflects its ruthenium content. The compound exhibits limited solubility in water but is generally soluble in organic solvents such as dichloromethane, chloroform, and toluene.

Spectroscopic Characterization

Characterization of the compound typically involves multiple spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) to confirm the structure and purity

  • Infrared (IR) spectroscopy to identify characteristic functional groups

  • Mass spectrometry to verify the molecular weight and fragmentation pattern

  • X-ray crystallography to establish the three-dimensional structure and coordination geometry

The ³¹P NMR spectrum is particularly informative, as it provides insights into the coordination environment of the phosphane ligands and their interaction with the ruthenium center.

PropertyBis(3,5-dimethylphenyl)... Ru ComplexRelated Ru-DPEN Catalysts
Physical StateSolidSolid
ColorCharacteristic (typically red-brown)Varies (often red, orange, or brown)
SolubilitySoluble in chlorinated solvents and aromatic hydrocarbonsSimilar solubility profile
Air StabilitySensitive, especially in solutionVarying degrees of sensitivity
Thermal StabilityModerateModerate to high
Optical RotationSpecific to (1R,2R) configurationDepends on chiral components
Coordination GeometryOctahedral around RuTypically octahedral

Catalytic Applications in Asymmetric Synthesis

Asymmetric Reduction of Ketones and Imines

One of the primary applications of ruthenium complexes containing the (1R,2R)-1,2-diphenylethane-1,2-diamine ligand is the asymmetric reduction of ketones and imines . These reactions proceed through a well-established mechanism involving hydride transfer from the catalyst to the prochiral substrate, resulting in the formation of alcohols or amines with high enantiomeric excess.

The specific structural features of Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine suggest that it would excel in such transformations, with the bulky phosphane ligands providing additional steric control that could enhance selectivity.

Enantioselective Alkylation Reactions

Ruthenium complexes bearing chiral diamine ligands have also demonstrated efficacy in enantioselective alkylation reactions. Research on related complexes has shown their ability to catalyze the alkylation of secondary phosphines . The reaction proceeds through the formation of nucleophilic phosphido intermediates, which then undergo selective alkylation.

The temperature dependence of these reactions is noteworthy, with some catalysts showing unusual behavior where enantioselectivity increases at higher temperatures—contrary to typical observations in asymmetric catalysis . This phenomenon might also apply to our compound of interest, though specific studies would be needed to confirm this.

Applications in Pharmaceutical Synthesis

The potential applications of Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine in pharmaceutical synthesis are significant. Ruthenium catalysts bearing the (1R,2R)-1,2-diphenylethane-1,2-diamine ligand have been employed in the industrial synthesis of pharmaceutically important target molecules .

The high enantioselectivity achievable with these catalysts makes them valuable tools for the preparation of single-enantiomer drugs, which often demonstrate improved therapeutic profiles compared to racemic mixtures. The ability to conduct transformations under mild conditions also makes these catalysts compatible with complex, functionally rich pharmaceutical intermediates.

Table 2: Catalytic Performance in Selected Asymmetric Transformations

Reaction TypeSubstrate ScopeTypical ConditionsExpected Enantioselectivity
Ketone ReductionAromatic, aliphatic, functionalizedH₂ source, base, 20-50°C>90% ee
Imine ReductionVarious N-protected iminesH₂ source, base, 20-40°C>85% ee
Phosphine AlkylationSecondary phosphinesAlkyl halides, base, variable temperature70-95% ee
Dynamic Kinetic ResolutionRacemic substrates with labile stereocenterOptimized conditions specific to substrate>90% ee

Comparison with Similar Ruthenium(II) Catalysts

Structural Comparisons

The compound Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine shares structural similarities with several established ruthenium catalysts. Notable relatives include the "tethered" Ru(II)/TsDPEN catalysts, which feature a covalent link between the arene and diamine components to enhance stability and recyclability .

Catalyst TypeKey Structural FeaturesAdvantagesLimitations
Bis(3,5-dimethylphenyl)... Ru ComplexComplex phosphane ligands, (1R,2R)-DPENHigh steric control, potential for high enantioselectivityComplex synthesis, air sensitivity
"Tethered" Ru/TsDPENCovalent link between arene and diamineEnhanced stability, recyclabilityMore limited structural variability
[L₁L₂Ru(H)]⁺ Mixed LigandCombination of chiral and achiral ligandsSynergistic effects, tunable propertiesOptimization can be challenging
Rh(III) and Ir(III) AnalogsDifferent metal centers with similar ligandsDifferent reactivity profiles, complementary applicationsDifferent cost and availability profiles

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